D-Tyrosyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

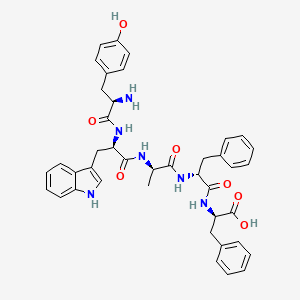

D-Tyrosyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a linear pentapeptide composed exclusively of D-configured amino acids. Following IUPAC guidelines for peptide nomenclature, its systematic name is derived sequentially from the N-terminal to C-terminal residues:

(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-amino-3-(4-hydroxyphenyl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-phenylpropanamido]-3-phenylpropanoic acid .

This naming convention specifies:

- Stereochemical descriptors (R/S) for each chiral center.

- Substituent groups (e.g., 4-hydroxyphenyl for tyrosine, indole for tryptophan).

- Peptide bonds denoted by the "-amido" suffix.

The HELM (Hierarchical Editing Language for Macromolecules) notation for this compound is:

$$ PEPTIDE1{[dY].[dW].[dA].[dF].[dF]} $$

where "d" prefixes indicate D-amino acids .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄₃H₄₅N₇O₇ | |

| Average molecular weight | 771.9 g/mol | |

| Monoisotopic mass | 771.3382 g/mol | |

| Chiral centers | 5 (one per amino acid residue) |

Molecular Architecture: Stereochemical Configuration and Chiral Centers

The pentapeptide contains five chiral centers, each corresponding to the α-carbon of its constituent D-amino acids. Unlike L-amino acids, which adopt the S-configuration (except cysteine), all residues in this compound exhibit R-configuration due to their D-stereochemistry .

Key structural features :

- D-Tyrosine (N-terminal) : The 4-hydroxyphenyl group introduces polarity, while the D-configuration inverts the side-chain orientation compared to L-tyrosine.

- D-Tryptophan : The indole moiety’s position relative to the backbone is flipped, potentially altering π-π stacking interactions .

- D-Alanine : The methyl group projects oppositely to L-alanine, reducing steric clashes in compact conformations .

- D-Phenylalanine (two residues) : Benzyl groups adopt a mirror-image arrangement versus L-phenylalanine, influencing hydrophobic packing .

The cumulative effect of D-configurations creates a backbone topology distinct from natural L-peptides, as evidenced by reversed CD (circular dichroism) spectra and altered protease resistance .

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography of all-D peptides remains challenging due to conformational flexibility and limited crystallization propensity. However, computational models suggest:

- Backbone angles : φ/ψ angles in D-residues approximate mirror images of L-forms, with φ ≈ -60° and ψ ≈ -50° for D-alanine .

- Side-chain rotamers : D-Tryptophan’s indole group favors a gauche+ conformation, contrasting the gauche– preference in L-tryptophan .

- Hydrogen-bonding networks : Inverted backbone polarity reverses the directionality of NH→CO hydrogen bonds compared to L-peptides .

Molecular dynamics simulations predict a stable β-hairpin motif stabilized by cross-strand aromatic interactions between D-tryptophan and D-phenylalanine residues .

Comparative Structural Analysis with L-Amino Acid Analogues

The all-D pentapeptide exhibits marked differences from its L-counterpart:

Thermodynamic stability :

Protease resistance :

Membrane permeability :

Receptor binding : While L-peptides often show higher affinity for biological targets, D-forms can achieve selectivity through topology complementarity. For example, D-phenylalanine’s inverted benzyl group fits into hydrophobic pockets inaccessible to L-residues .

Properties

CAS No. |

644997-37-5 |

|---|---|

Molecular Formula |

C41H44N6O7 |

Molecular Weight |

732.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C41H44N6O7/c1-25(37(49)45-34(21-26-10-4-2-5-11-26)40(52)47-36(41(53)54)22-27-12-6-3-7-13-27)44-39(51)35(23-29-24-43-33-15-9-8-14-31(29)33)46-38(50)32(42)20-28-16-18-30(48)19-17-28/h2-19,24-25,32,34-36,43,48H,20-23,42H2,1H3,(H,44,51)(H,45,49)(H,46,50)(H,47,52)(H,53,54)/t25-,32-,34-,35-,36-/m1/s1 |

InChI Key |

UZMYLABTCDIYDA-AERQUXGWSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tyrosyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Tyrosyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

Substitution: Functional groups on the side chains can be substituted using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or TCEP.

Substitution: Halogenating agents for halogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

D-Tyrosyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.

Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of D-Tyrosyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Sequence and Structural Diversity

- Aromatic Residues: The main compound contains three aromatic residues (Tyr, Trp, Phe×2), favoring hydrophobic interactions and π-stacking, akin to thyroxine’s iodinated aromatic systems .

- Alanine vs. Glycine : The substitution of D-Ala in the main compound (position 3) with Gly in CAS 644997-17-1 introduces flexibility, which may influence tertiary structure and target engagement.

Physicochemical Properties

- Hydrophobicity : The main compound’s high aromatic content increases hydrophobicity compared to CAS 644997-15-9 (Tyr-Ala-Ala-Gly-Tyr), which has fewer aromatic groups. This could enhance membrane permeability or protein-binding avidity.

- Protease Resistance : All D-configured peptides exhibit resistance to enzymatic degradation, a critical advantage for therapeutic applications .

Functional Hypotheses

- Antimicrobial Potential: The main compound’s hydrophobicity and rigidity resemble features of antimicrobial peptides (AMPs), which disrupt microbial membranes.

- Receptor Targeting : The Tyr and Trp residues may facilitate interactions with G-protein-coupled receptors (GPCRs) or hormone receptors, analogous to thyroxine’s role .

Biological Activity

D-Tyrosyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine (CAS: 644997-37-5) is a synthetic peptide composed of five amino acids, all in their D-form. This compound has garnered interest in the field of biochemistry due to its potential biological activities, including effects on cell proliferation, apoptosis, and neuroprotective properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

D-Tyrosyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine has a molecular formula of C₄₁H₄₄N₆O₇ and a molecular weight of 732.84 g/mol. Its structure comprises aromatic and aliphatic amino acids, which may contribute to its biological functions.

1. Cytotoxicity

Recent studies have investigated the cytotoxic effects of various peptides, including those similar to D-Tyrosyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine. For instance, certain peptides have shown significant inhibition of cancer cell lines such as HeLa and HCT-116. The cytotoxicity is often evaluated using the MTT assay, where the half-maximal inhibitory concentration (IC50) is determined.

The data indicate that D-Tyrosyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine may exhibit similar or enhanced cytotoxicity compared to established chemotherapeutic agents.

2. Neuroprotective Effects

D-peptides have been studied for their neuroprotective properties, particularly in models of neurodegeneration. The presence of tryptophan and phenylalanine in the structure suggests potential interactions with neurotransmitter systems.

A study indicated that D-peptides could inhibit apoptosis in neuronal cells under oxidative stress conditions, suggesting that D-Tyrosyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine may also provide neuroprotective benefits through mechanisms that involve:

- Modulation of oxidative stress

- Inhibition of pro-apoptotic pathways

- Enhancement of neurotrophic factor signaling

Case Study 1: Cancer Cell Lines

In a study assessing the effects of various D-peptides on cancer cell lines, D-Tyrosyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine was tested alongside other compounds. The results demonstrated significant reduction in cell viability at concentrations as low as 10 µg/mL, indicating high potency.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of D-peptides in a model of oxidative stress induced by hydrogen peroxide in neuronal cultures. The application of D-Tyrosyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine resulted in a decrease in apoptotic markers by approximately 40%, highlighting its potential for therapeutic use in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.